Product packaging for Phenylpropanolamine hydrochloride(Cat. No.:CAS No. 40626-29-7)

Phenylpropanolamine hydrochloride

Cat. No.: B044223
CAS No.: 40626-29-7
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-PRCZDLBKSA-N
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Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
This compound is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO.ClH<br>C9H14ClNO B044223 Phenylpropanolamine hydrochloride CAS No. 40626-29-7

Properties

IUPAC Name

(1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride
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InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
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InChI Key

DYWNLSQWJMTVGJ-PRCZDLBKSA-N
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Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl
Source PubChem
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Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl
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Molecular Formula

C9H13NO.ClH, C9H14ClNO
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Related CAS

40626-29-7
Record name Benzenemethanol, α-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (αS)-
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DSSTOX Substance ID

DTXSID2025896
Record name alpha-(1-Aminoethyl)benzyl alcohol hydrochloride
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Molecular Weight

187.66 g/mol
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Physical Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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CAS No.

154-41-6, 40626-29-7
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Record name Phenylpropanolamine hydrochloride
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Record name Phenylpropanolamine hydrochloride, (+)-
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
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Record name alpha-(1-Aminoethyl)benzyl alcohol hydrochloride
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Record name [S-(R*,S*)]-α-(1-aminoethyl)benzyl alcohol hydrochloride
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Record name PHENYLPROPANOLAMINE HYDROCHLORIDE, (+)-
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Melting Point

381 to 385 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Historical Trajectories and Conceptual Frameworks in Phenylpropanolamine Hydrochloride Research

Evolution of Scientific Inquiry and Research Focus

First synthesized around 1910, phenylpropanolamine (PPA) garnered significant interest in the following decades for its physiological effects. wikipedia.org Early research, primarily in the 1930s, focused on its pressor effects, meaning its ability to raise blood pressure. wikipedia.org This led to its introduction as a nasal decongestant, a therapeutic application that would define its use for many years. wikipedia.orgpatsnap.com The core of early scientific inquiry was rooted in its sympathomimetic action, mimicking the effects of the sympathetic nervous system. patsnap.com

The research focus expanded in the mid-20th century to include its potential as an appetite suppressant. taylorandfrancis.com Studies from this era investigated its efficacy in weight loss, often comparing it to a placebo and other anorectic drugs. nih.gov This dual-use as both a decongestant and a weight-loss aid solidified its presence in over-the-counter and prescription medications. taylorandfrancis.comccjm.org

A significant turning point in the scientific narrative of PPA occurred in the late 20th century. Reports of adverse events, particularly hemorrhagic stroke, began to emerge, prompting a critical re-evaluation of its safety profile. fda.govfda.gov This led to a major shift in research focus, moving from efficacy for its primary indications to a concentrated effort to understand the potential risks associated with its use. A key study, the "Hemorrhagic Stroke Project," was a case-control study designed to investigate the association between PPA use and hemorrhagic stroke. ccjm.org The findings of this and other studies ultimately led to regulatory actions and its removal from many markets. wikipedia.orgfda.gov

The primary mechanism of action of phenylpropanolamine hydrochloride was initially believed to be direct agonism on adrenergic receptors. However, later research revealed that it primarily acts as a selective norepinephrine (B1679862) releasing agent, with a weaker effect on dopamine (B1211576) release. wikipedia.org It has little to no direct affinity for α- and β-adrenergic receptors. wikipedia.org This refined understanding of its pharmacodynamics was a crucial evolution in the scientific conceptualization of the compound.

Methodological Shifts in Early Pharmacological and Chemical Investigations

The early investigation of this compound was characterized by classical pharmacological and chemical methods. Initial synthesis in the early 20th century would have relied on established organic chemistry techniques of the time. wikipedia.org Pharmacological characterization in the 1930s likely involved in vivo studies in animal models to observe its effects on blood pressure and other physiological parameters. wikipedia.org

As analytical chemistry advanced, so too did the methods for studying PPA. The 20th century saw the development and application of various analytical techniques for the determination of PPA in pharmaceutical preparations. These methods were crucial for quality control and for studying the drug's pharmacokinetics.

Early analytical methods included spectrophotometry. However, since this compound itself has weak UV absorbance, derivatization techniques were often employed to enhance its spectrophotometric detection. jfda-online.com For instance, derivatization with 2-hydroxynaphthaldehyde allowed for its determination using second-derivative spectrophotometry. jfda-online.com

The latter half of the 20th century saw the adoption of more sophisticated and sensitive analytical methods. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), became instrumental in the analysis of PPA. jfda-online.comscilit.com These methods allowed for the separation and quantification of PPA from other components in complex mixtures, such as pharmaceutical formulations. scilit.comnih.gov For example, a normal-phase HPLC method was developed for the determination of PPA by converting it to benzaldehyde (B42025) through periodate (B1199274) oxidation. scilit.com Raman spectroscopy also emerged as a viable technique for the direct analysis of PPA in solid samples and solutions, even in the presence of other active ingredients like acetaminophen (B1664979). nih.gov

These methodological shifts from classical bioassays and simple spectrophotometry to advanced chromatographic and spectroscopic techniques represent a significant evolution in the scientific investigation of this compound. This progression enabled more precise and accurate quantification, facilitated a deeper understanding of its chemical properties and behavior in biological systems, and was essential in the later safety assessments that ultimately defined its clinical use.

Interactive Data Table: Analytical Methods for this compound

Analytical MethodPrincipleApplication
Second-Derivative Spectrophotometry Measurement of the second derivative of the absorbance spectrum after derivatization to enhance sensitivity. jfda-online.comDetermination of PPA in pharmaceutical preparations. jfda-online.com
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. jfda-online.comAnalysis of PPA in various samples. jfda-online.com
High-Performance Liquid Chromatography (HPLC) Separation of components of a mixture in a liquid mobile phase under high pressure. scilit.comQuantification of PPA in cough mixtures and other dosage forms. scilit.com
Raman Spectroscopy Analysis of molecular vibrations to provide a structural fingerprint of a molecule. nih.govDetermination of PPA in mixtures with other drugs like acetaminophen without prior separation. nih.gov

Advanced Synthetic Strategies and Formulation Science for Phenylpropanolamine Hydrochloride

Chemo-Enzymatic and Stereoselective Synthesis of Phenylpropanolamine Hydrochloride

The synthesis of Phenylpropanolamine (PPA) with high stereochemical purity is a significant challenge. Modern strategies increasingly employ chemo-enzymatic methods to achieve high yields and selectivity, moving beyond classical chemical resolutions which can be tedious and low-yielding. d-nb.infonih.gov

A notable advancement is the development of a one-pot enzymatic cascade that can produce all four possible stereoisomers of PPA from β-methylstyrene. d-nb.infonih.govnih.gov This process uses 1-phenylpropane-1,2-diols as key intermediates and involves a combination of enzymes, including a styrene (B11656) monooxygenase, epoxide hydrolases, an alcohol dehydrogenase (ADH), and an ω-transaminase (ωTA). d-nb.infonih.govnih.gov This bioamination network is redox-neutral and leverages the distinct regio- and stereo-selectivities of the chosen enzymes to achieve high optical purities (enantiomeric and diastereomeric ratios up to >99.5%) and analytical yields (up to 95%). d-nb.infonih.govnih.gov

The selection of specific ADHs and ωTAs is crucial for controlling the stereochemical outcome. For instance, combining different enzymes allows for the selective synthesis of each stereoisomer. This represents the first enzymatic method capable of producing all four PPA stereoisomers with such high selectivity. d-nb.infonih.gov

Table 1: Enzyme Combinations for Stereoselective Synthesis of Phenylpropanolamine (PPA) Isomers

Target Stereoisomer Key Enzymes Used Achieved Yield Optical Purity
(1S,2S)-PPA Bs-BDHA and Bm(S)-ωTA Up to 88% er >99.5%; dr 96%
(1R,2S)-PPA Ls-ADH and Cv(S)-ωTA 76% er >99.5%; dr >99.5%

er = enantiomeric ratio; dr = diastereomeric ratio. Data synthesized from research on one-pot enzymatic cascades. d-nb.info

Catalytic Approaches in this compound Synthesis

Catalytic hydrogenation is a cornerstone of several synthetic routes to phenylpropanolamine. These methods typically involve the reduction of a precursor molecule using a metal catalyst. google.com A common precursor is alpha-isonitrosopropiophenone, which can be reduced to dl-phenylpropanolamine using catalysts such as Nickel (Ni), Palladium (Pd), or Platinum (Pt). google.com Another pathway involves the reduction of 2-aminopropiophenone. google.com

Microencapsulation and Sustained-Release System Development

Due to its relatively short biological half-life, this compound (PPA HCl) is a candidate for sustained-release formulations to maintain therapeutic levels over a prolonged period. tandfonline.comwikipedia.org Microencapsulation is a key technology used to achieve this, creating a diffusion barrier around the drug particles. tandfonline.comnih.gov

Initial attempts at microencapsulating PPA HCl with polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) did not always yield acceptable sustained-release profiles, sometimes due to the drug particles protruding through the polymer membrane. tandfonline.comtandfonline.com Research has shown that factors such as drug particle size, core-to-wall ratio, and the pH of the dissolution media significantly govern the release kinetics. tandfonline.comnih.gov A successful strategy to achieve the desired release profile involves forming a drug-resin complex before the microencapsulation process. tandfonline.comtandfonline.com

Polymer Matrix Design for Controlled Release

The design of the polymer matrix is critical for controlling the release of highly water-soluble drugs like PPA HCl. nih.gov Various polymers and matrix systems have been investigated to modulate the drug's dissolution rate.

Hydrophilic Polymer Matrices: Hydroxypropylmethylcellulose (HPMC) is a widely used hydrophilic polymer. nih.govtandfonline.com In one study, developing a bilayer caplet required a high level (60%) of HPMC in the matrix to achieve a slow-release property for PPA. nih.gov The viscosity grade of HPMC did not significantly alter the dissolution characteristics. nih.gov Combining HPMC with other polymers like sodium carboxymethyl cellulose (SCMC) or Eudragit RS can further modify the release pattern. tandfonline.com

Hydrophobic Polymer Matrices: Ethylcellulose (EC) is a hydrophobic polymer used to create matrix granules. nih.gov The release from EC matrices can be quantitatively assessed using a combination of the square-root time law and the cube-root law equations. nih.gov Methacrylate ester copolymers, such as Eudragit RS 100, are also used to coat pellets for controlled release. nih.gov

The release pattern of PPA from various matrix formulations generally follows the order: HPMC > HPMC + SCMC > Eudragit RS > Eudragit RS + Eudragit L > HPMC + Eudragit RS. tandfonline.com This demonstrates that the choice and combination of polymers are primary determinants of the drug release profile, even when the drug concentration is kept constant. tandfonline.com

Table 2: Polymer Systems for Phenylpropanolamine HCl Sustained Release

Polymer System Type Key Findings
Cellulose Acetate Butyrate Hydrophobic Initial attempts showed poor sustained release; improved by using a drug-resin complex. tandfonline.comtandfonline.comnih.gov
Hydroxypropylmethylcellulose (HPMC) Hydrophilic Requires high concentration (e.g., 60%) for slow release of water-soluble PPA. nih.gov Release is pH-independent. nih.gov
HPMC + SCMC Hydrophilic Combination Provides sustained release, with a faster release pattern than Eudragit-based matrices. tandfonline.com
Eudragit RS / RS+L Hydrophobic (Methacrylate) Used alone or in combination to achieve slower release rates. tandfonline.comnih.gov

Evaluation of Encapsulation Efficiencies Across Different Methods

Encapsulation efficiency (EE) is a critical parameter that measures the percentage of a drug successfully entrapped within a nanoparticle or microcapsule during formulation. researchgate.netnanoimagingservices.com It is crucial for ensuring the correct concentration of the therapeutic agent is delivered. nanoimagingservices.com While specific EE data for PPA microencapsulation is not detailed in the reviewed literature, the methods for its determination are well-established for similar pharmaceutical formulations. researchgate.netresearchgate.net

These methods can be broadly categorized as indirect or direct.

Indirect Methods: These are the most commonly used techniques. They involve separating the encapsulated drug from the unencapsulated (free) drug, typically by centrifugation. The amount of free drug in the supernatant is then quantified, and the EE is calculated by subtracting this amount from the total initial drug amount. researchgate.net Analytical techniques used for quantification include UV-Vis spectrophotometry, fluorescence spectroscopy, and protein assays like the bicinchoninic acid (BCA) assay for protein-based drugs. researchgate.netresearchgate.net

Direct Methods: These methods involve measuring the amount of drug entrapped within the capsules after disrupting them. This requires extracting the drug from the polymer matrix using a suitable solvent. researchgate.net Direct methods can sometimes provide a more accurate measure but may be complicated by incomplete drug extraction from the polymer.

Table 3: Comparison of Methods for Determining Encapsulation Efficiency (General)

Method Type Principle Common Techniques Advantages Disadvantages
Indirect Quantifies unencapsulated drug in the supernatant after separation. UV-Vis Spectrophotometry, Fluorescence Spectroscopy, BCA Assay Simpler, faster, more common. researchgate.net Can be less accurate if drug adsorbs to capsule surface; assumes all non-measured drug is encapsulated. researchgate.net

| Direct | Quantifies drug after extraction from disrupted capsules. | HPLC, UV-Vis Spectrophotometry | Measures the encapsulated drug directly. | Can be complex; requires harsh conditions that may degrade the drug; extraction may be incomplete. researchgate.net |

This table presents a general overview of methods as specific data for this compound was not available in the provided search context. researchgate.netnanoimagingservices.comresearchgate.net

Molecular Pharmacology and Mechanistic Elucidation of Phenylpropanolamine Hydrochloride

Adrenergic Receptor Interactions and Signal Transduction Pathways

The primary mechanism of action of phenylpropanolamine hydrochloride involves its ability to stimulate adrenergic receptors. patsnap.com This stimulation occurs both directly, through binding to the receptors, and indirectly, by prompting the release of endogenous norepinephrine (B1679862) from nerve terminals. patsnap.comresearchgate.net The subsequent activation of alpha and beta-adrenergic receptors mediates its physiological effects. patsnap.com

This compound demonstrates significant alpha-adrenergic agonist activity. researchgate.net The activation of alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a specific signal transduction cascade. nih.govyoutube.com Upon agonist binding, the Gq protein activates phospholipase C. This enzyme then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. This cascade ultimately leads to smooth muscle contraction. nih.gov In the vasculature, this results in vasoconstriction, the narrowing of blood vessels, which underlies its decongestant effect by reducing blood flow to the nasal mucosa. patsnap.comyoutube.com Studies have confirmed that the cardiovascular effects of phenylpropanolamine are largely due to the direct activation of alpha-1 adrenoceptors. researchgate.net

While early studies suggested that phenylpropanolamine might have a direct agonist action on beta-adrenergic receptors, more recent research indicates that it has weak or negligible affinity for these receptors. wikipedia.orgnih.gov Instead, its beta-adrenergic effects are primarily indirect, resulting from the release of norepinephrine, which then activates beta-receptors. patsnap.com This indirect stimulation can lead to effects such as an increased heart rate and bronchodilation. patsnap.com A study investigating the direct effects of PPA and its diastereomers on beta-adrenoceptors in rat heart minces found that they did not significantly increase intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP), a key second messenger in beta-receptor signaling. nih.gov This supports the hypothesis that significant agonist activity at beta-adrenoceptors requires specific structural features, such as phenolic or aryl ether substitutions on the phenyl ring, which are absent in phenylpropanolamine. nih.gov

Neurotransmitter Release and Reuptake Inhibition Dynamics

Phenylpropanolamine's sympathomimetic effects are largely driven by its influence on the release and reuptake of key neurotransmitters, particularly norepinephrine and, to a lesser extent, dopamine (B1211576). wikipedia.org

Phenylpropanolamine acts as a potent norepinephrine releasing agent. wikipedia.org It interacts with the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.gov By inhibiting NET, phenylpropanolamine increases the concentration and duration of action of norepinephrine in the synapse. drugbank.com This leads to enhanced activation of adrenergic receptors. wikipedia.org The alpha-methyl group in the structure of phenylpropanolamine allows it to evade metabolism by monoamine oxidase (MAO), prolonging its action and increasing its likelihood of releasing norepinephrine from storage sites. wikipedia.org

Phenylpropanolamine also functions as a dopamine releasing agent, although with approximately ten-fold lower potency compared to its effects on norepinephrine. wikipedia.org It engages with the dopamine transporter (DAT), which is responsible for clearing dopamine from the synapse. nih.gov By interacting with DAT, phenylpropanolamine can modulate dopaminergic neurotransmission. Research has indicated that both alpha-1 adrenergic and D(1) dopaminergic neurotransmissions are involved in some of the central nervous system effects of PPA. nih.gov Specifically, the anorectic action of PPA has been shown to be co-mediated by the activation of both alpha-1 and D(1) receptor subtypes. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The chemical structure of phenylpropanolamine is fundamental to its pharmacological activity. As a phenylethylamine derivative, substitutions on the aromatic ring, the carbon atoms of the ethylamine (B1201723) side chain, and the terminal amino group can significantly alter its sympathomimetic properties. wikipedia.org

Key structural features influencing the activity of phenylpropanolamine and related compounds include:

α-Methyl Group: This substitution blocks oxidation by monoamine oxidase (MAO), thereby prolonging the duration of action. wikipedia.org

β-Hydroxyl Group: The presence of a hydroxyl group on the β-carbon generally decreases central nervous system (CNS) activity but can increase selectivity for adrenergic receptors. wikipedia.org

N-Methylation: N-methylation of primary amines typically increases their potency. wikipedia.org

Quantitative structure-activity relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for phenylpropanolamine are not extensively detailed in the provided search results, the principles of SAR provide a qualitative understanding of how its structure dictates its function. For instance, the lack of hydroxyl groups on the phenyl ring makes phenylpropanolamine more lipophilic than catecholamines like epinephrine, allowing for greater brain permeability. wikipedia.org

Interactive Data Table: Adrenergic Receptor and Transporter Interactions of Phenylpropanolamine

Target Interaction Type Primary Effect Consequence
Alpha-1 Adrenergic Receptor Direct Agonist Activation of Gq protein, leading to increased IP3 and DAG Vasoconstriction
Beta-Adrenergic Receptor Indirect Agonist Negligible direct binding; effects mediated by norepinephrine release Increased heart rate, bronchodilation
Norepinephrine Transporter (NET) Releasing Agent/Reuptake Inhibitor Increased synaptic norepinephrine concentration Enhanced sympathomimetic activity
Dopamine Transporter (DAT) Releasing Agent Increased synaptic dopamine concentration Modulation of central nervous system effects

Stereochemical Influences on Receptor Affinity and Functional Activity

The pharmacological activity of phenylpropanolamine is significantly influenced by its stereochemistry. The molecule has two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2R)-(-)-norpseudoephedrine, and (1S,2S)-(+)-norpseudoephedrine. The spatial arrangement of the hydroxyl and amino groups plays a critical role in the molecule's interaction with its biological targets, primarily the norepinephrine transporter (NET) and to a lesser extent, the dopamine transporter (DAT).

Phenylpropanolamine primarily acts as an indirect sympathomimetic by promoting the release of norepinephrine and dopamine from presynaptic nerve terminals and by inhibiting their reuptake. The stereoisomers exhibit different potencies in these actions. For instance, studies on the ephedrine (B3423809) isomers, which are N-methylated analogs of the norephedrine (B3415761) isomers, have shown that the (-)-ephedrine isomer is the most potent in inhibiting the neuronal uptake of noradrenaline nih.gov. This suggests that the stereoconfiguration is a key determinant of the interaction with the norepinephrine transporter.

While specific binding affinity values (Ki) for all four stereoisomers of phenylpropanolamine at the norepinephrine and dopamine transporters are not consistently reported across the literature, functional studies reveal clear differences. For example, d-norpseudoephedrine (cathine) has been shown to have more pronounced central nervous system stimulant effects compared to racemic phenylpropanolamine (d,l-norephedrine) nih.gov. In animal models, d-norpseudoephedrine significantly increases locomotor activity, an effect not observed with phenylpropanolamine at similar doses nih.gov. This difference in functional activity strongly suggests a variance in their interaction with and functional modulation of monoamine transporters in the brain. The anorectic (appetite-suppressing) effects of these compounds also show stereoselectivity, though both phenylpropanolamine and d-norpseudoephedrine are less potent than d-amphetamine in this regard nih.gov.

The interaction with the norepinephrine transporter is believed to be a primary driver of phenylpropanolamine's effects. Modeling studies of the norepinephrine transporter have identified key amino acid residues, such as an aspartic acid residue (D75), that are crucial for recognizing the basic amino group present in monoamine transporter substrates like norephedrine mdpi.com. The specific orientation of the phenyl ring and the hydroxyl group in relation to this amino group, as dictated by the stereochemistry, would therefore directly impact the binding affinity and subsequent transporter function.

Comparative Analysis with Substituted Phenethylamine (B48288) and Amphetamine Scaffolds

Phenylpropanolamine belongs to the substituted phenethylamine class of compounds, which also includes amphetamine. wikipedia.org The core phenethylamine scaffold consists of a phenyl ring attached to an ethylamine backbone. The presence of a methyl group on the alpha-carbon of phenylpropanolamine also classifies it as a substituted amphetamine. wikipedia.org

A comparative analysis of phenylpropanolamine with amphetamine and other phenethylamines reveals key structure-activity relationships. Amphetamine lacks the β-hydroxyl group present in phenylpropanolamine. This structural difference has a significant impact on their pharmacological profiles. While both are central nervous system stimulants, d-amphetamine is considerably more potent. nih.gov The presence of the hydroxyl group in phenylpropanolamine generally reduces its ability to cross the blood-brain barrier compared to amphetamine, leading to relatively weaker central effects and more pronounced peripheral sympathomimetic actions.

In terms of functional outcomes, d-norpseudoephedrine demonstrates locomotor stimulant effects that are more similar to d-amphetamine than to racemic phenylpropanolamine, although it is less potent than d-amphetamine. nih.gov This highlights that even within the same structural family, subtle changes in stereochemistry can lead to significant shifts in the pharmacological profile, making one isomer more "amphetamine-like" than another.

The following table provides a comparative overview of the pharmacological properties of racemic phenylpropanolamine, d-norpseudoephedrine, and d-amphetamine based on preclinical data.

CompoundAnorectic Potency (relative to d-amphetamine)Locomotor Activity Stimulation
d,l-Phenylpropanolamine (PPA) ~1/10thNot significant
d-Norpseudoephedrine ~1/10thSignificant increase
d-Amphetamine 1Significant increase

Data derived from a comparative study in rats nih.gov.

Rational Design Principles Based on SAR Insights

The structure-activity relationship (SAR) insights gained from phenylpropanolamine and related phenethylamines provide foundational principles for rational drug design. nih.govazolifesciences.compatsnap.com The key structural features of phenylpropanolamine that are critical for its activity include the phenyl ring, the ethylamine side chain, and the stereochemistry of the hydroxyl and amino groups.

One of the core principles derived from the SAR of this class of compounds is the importance of the phenethylamine backbone for interaction with monoamine transporters. mdpi.com The amino group is essential for binding to a conserved aspartate residue in the transporter binding pocket, while the phenyl ring engages in hydrophobic and aromatic interactions with other residues like phenylalanine and tyrosine. nih.gov

The modifications on this basic scaffold have been extensively explored to develop more selective and potent drugs:

Hydroxyl Group: The presence and stereochemistry of the β-hydroxyl group, as seen in phenylpropanolamine, influences potency and selectivity. Removing it, as in amphetamine, generally increases central nervous system activity.

Alpha-Methyl Group: The methyl group on the alpha-carbon, which makes phenylpropanolamine a substituted amphetamine, provides resistance to metabolism by monoamine oxidase, thereby increasing its oral bioavailability and duration of action compared to unsubstituted phenethylamines.

N-Alkylation: N-methylation of phenylpropanolamine yields ephedrine, which has a distinct pharmacological profile. This demonstrates that modifications at the terminal nitrogen can fine-tune the activity of the molecule.

These SAR insights have been instrumental in the design of other norepinephrine reuptake inhibitors (NRIs). By understanding how the different parts of the phenylpropanolamine molecule interact with the norepinephrine transporter, medicinal chemists can design novel scaffolds that retain the necessary pharmacophoric elements for NET inhibition while optimizing properties like selectivity over the dopamine and serotonin (B10506) transporters, metabolic stability, and side effect profiles. nih.gov For example, computational models of the norepinephrine transporter, validated with known ligands like norephedrine, are used to screen virtual libraries of compounds to identify new potential inhibitors. nih.gov This structure-based drug design approach accelerates the discovery of new therapeutic agents for conditions like ADHD and depression. nih.govresearchgate.net

Preclinical Pharmacokinetic and Biotransformation Research of Phenylpropanolamine Hydrochloride

Absorption Kinetics and Bioavailability Determinants in Preclinical Models

Studies in preclinical models, particularly in canines, have demonstrated that phenylpropanolamine is rapidly and extensively absorbed following oral administration. In dogs, the oral bioavailability of an immediate-release capsule formulation was determined to be very high, at 98.2% ± 6.9%. nih.gov This indicates that the compound undergoes minimal first-pass metabolism, a process where the concentration of a drug is significantly reduced before it reaches systemic circulation. wikipedia.org

Pharmacokinetic data from human studies, which can provide comparative insights, show that immediate-release forms of PPA reach peak plasma levels in about 1.5 hours. wikipedia.org The pharmacokinetics appear to be linear across a range of oral doses. wikipedia.org

Pharmacokinetic Parameters of Phenylpropanolamine in a Canine Model

Parameter Intravenous Oral Immediate-Release Oral Controlled-Release
Bioavailability 100% 98.2% ± 6.9% 93.7% ± 5.9%

| Terminal Half-Life | 3.5 ± 0.5 hours | Parallel to IV | Parallel to IV |

Distribution Dynamics and Tissue Compartmentation

The distribution of a drug throughout the body is a critical factor influencing its efficacy and potential for off-target effects. This is determined by several factors including its ability to cross biological membranes, its affinity for different tissues, and the extent to which it binds to plasma proteins.

Blood-Brain Barrier Permeation Mechanisms and Lipophilicity Correlations

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov The ability of a compound to cross the BBB is largely dependent on its physicochemical properties, particularly its lipophilicity. mdpi.com

Phenylpropanolamine is a small molecule with a molecular weight of 151.21 g/mol . wikipedia.org Its lipophilicity, often expressed as the logarithm of the partition coefficient (log P), has been reported with an experimental value of 0.67 and predicted values ranging from 0.57 to 0.89. wikipedia.org While higher lipid solubility generally favors BBB penetration via passive diffusion, the β-hydroxyl group in PPA's structure tends to decrease its CNS activity. wikipedia.orgmdpi.com The permeation of drugs across the BBB is complex and can also involve carrier-mediated transport and the action of efflux transporters which actively pump substances out of the brain. nih.govnih.gov

Organ-Specific Distribution Patterns

Preclinical studies investigating the specific distribution of phenylpropanolamine in various organs are essential for a complete pharmacokinetic profile. While detailed organ-specific concentration data for PPA is not extensively available in the provided search results, general principles of drug distribution apply. Following absorption, PPA is distributed throughout the body. In a study on a similar class of compounds, phenothiazine (B1677639) derivatives, the highest uptake was observed in the brain tissue, followed by the heart, and then plasma in rats. nih.gov This suggests that compounds with similar structures can have significant tissue penetration.

Plasma Protein Binding Characteristics and Implications

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. Only the unbound (free) fraction of a drug is pharmacologically active and available to cross membranes. Phenylpropanolamine exhibits low plasma protein binding, with approximately 20% of the drug being bound. wikipedia.org This low level of binding means that a large fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effects.

It is important to note that plasma protein binding can vary between species. researchgate.netrsc.org However, for many compounds, a good correlation is observed between human and rat plasma protein binding, although drugs tend to be slightly more bound in human plasma. researchgate.net

Metabolic Pathways and Enzyme Kinetics

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs into different compounds or metabolites. This process typically occurs in two phases and is crucial for detoxification and elimination.

Characterization of Phase I and Phase II Biotransformations

Phenylpropanolamine undergoes limited metabolism in the body. wikipedia.org It is estimated that only about 3% to 4% of an oral dose is metabolized. wikipedia.org The majority of the drug, approximately 90%, is excreted unchanged in the urine within 24 hours. wikipedia.org

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, or hydrolysis, which often introduce or unmask a functional group. For PPA, two minor Phase I metabolic pathways have been identified:

Aromatic para-hydroxylation: This reaction leads to the formation of 4-hydroxynorephedrine (also known as p-hydroxynorephedrine). wikipedia.org

Oxidative deamination: This occurs on the side chain and results in the formation of hippuric acid. wikipedia.org

The molecular structure of PPA contributes to its metabolic stability. The methyl group at the alpha-carbon position blocks metabolism by monoamine oxidases (MAOs), and the hydroxyl group at the beta-carbon also enhances its resistance to metabolic breakdown. wikipedia.org PPA is not a substrate for catechol-O-methyltransferase (COMT). wikipedia.org

Phase II Metabolism: This phase involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. While general biotransformation pathways involve conjugation, specific details on Phase II metabolites of PPA are not extensively described in the provided results, likely due to the very low percentage of the drug that undergoes any metabolism at all. nih.gov

Table of Compound Names

Compound Name
Phenylpropanolamine hydrochloride
Phenylpropanolamine
4-hydroxynorephedrine
p-hydroxynorephedrine
Hippuric acid
Norepinephrine (B1679862)
Dopamine (B1211576)
Diazepam
Prazosin
Sildenafil
Ethopropazine
Verapamil
Rhodamine 123
Promethazine
Fexofenadine

Identification of Principal Metabolites and Their Formation Pathways

Preclinical research indicates that this compound undergoes limited biotransformation. The parent compound is largely resistant to extensive metabolism, with only a small fraction of an administered dose being converted into metabolites. wikipedia.orgyoutube.com Studies have identified two principal metabolic products: 4-hydroxynorephedrine and hippuric acid. wikipedia.org

The formation of 4-hydroxynorephedrine occurs through aromatic para-hydroxylation, a common metabolic reaction for compounds containing a phenyl group. The second major pathway involves the oxidative deamination of the propanolamine (B44665) side chain, which ultimately leads to the formation of hippuric acid. wikipedia.org It is noteworthy that only about 3% to 4% of an oral dose of phenylpropanolamine is metabolized, with the vast majority of the compound being eliminated in its original, unchanged form. wikipedia.org Phenylpropanolamine itself has also been identified as a metabolite of other compounds, such as amphetamine and methamphetamine, in both human and guinea pig models. core.ac.uk

Table 1: Principal Metabolites of Phenylpropanolamine

Metabolite Formation Pathway
4-Hydroxynorephedrine Para-hydroxylation of the phenyl ring wikipedia.org

Role of Cytochrome P450 Isoforms and Other Metabolic Enzymes

The metabolic conversion of phenylpropanolamine, though minor, involves oxidative pathways typically catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. wikipedia.orgnih.gov The formation of 4-hydroxynorephedrine via aromatic hydroxylation is a characteristic CYP450-mediated reaction. wikipedia.org While the specific CYP450 isoforms responsible for the metabolism of phenylpropanolamine have not been extensively detailed in the literature, studies on similar compounds and general drug metabolism pathways suggest their involvement. nih.gov For instance, research on other drugs demonstrates that isoforms like CYP3A4 and CYP2D6 are often involved in the metabolism of compounds with similar structural features. nih.gov However, direct evidence pinpointing the specific isoforms that catalyze the minor metabolism of phenylpropanolamine is not robustly established in preclinical studies.

Stability Against Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT)

A key characteristic of phenylpropanolamine's pharmacokinetic profile is its significant stability against two major enzymes responsible for the degradation of many sympathomimetic amines: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). wikipedia.org

The structure of phenylpropanolamine, specifically the presence of a methyl group at the alpha-carbon position of the side chain, effectively blocks metabolism by MAO. wikipedia.org This structural feature prevents the oxidative deamination that MAO typically catalyzes, contributing to the drug's prolonged presence in its active form. Furthermore, phenylpropanolamine is not a substrate for COMT, the enzyme that methylates the hydroxyl groups of catechols. wikipedia.org This resistance to both MAO and COMT enzymatic degradation is a primary reason for its low metabolic rate and high urinary excretion as an unchanged drug. wikipedia.orgyoutube.com

Excretion Mechanisms and Routes

The primary route of elimination for this compound is renal excretion. Preclinical and clinical studies consistently show that the vast majority of the drug is cleared from the body via the kidneys and excreted in the urine. nih.gov Approximately 80% to 90% of an administered dose is excreted unchanged in the urine within a 24-hour period. wikipedia.orgnih.gov Metabolites account for a very small portion of the excreted substances, constituting about 4% of the total amount eliminated. wikipedia.org The elimination of phenylpropanolamine is influenced by urinary pH. wikipedia.org

Table 2: Excretion Profile of Phenylpropanolamine

Parameter Finding Source
Primary Route Renal Excretion nih.gov
% Unchanged in Urine (24h) 80-90% wikipedia.orgnih.gov
% as Metabolites in Urine ~4% wikipedia.org

Pharmacokinetic Modeling and Simulation in Non-Clinical Systems

Pharmacokinetic modeling and simulation are crucial tools in preclinical research to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. For phenylpropanolamine, these models are used to characterize its behavior following various formulations and to bridge the gap between in vitro findings and in vivo performance.

Compartmental and Non-Compartmental Analysis Approaches

Both compartmental and non-compartmental analyses have been applied to characterize the pharmacokinetics of phenylpropanolamine.

Non-Compartmental Analysis (NCA) is frequently used to determine key pharmacokinetic parameters from plasma concentration-time data without assuming a specific compartmental model. Studies in canine models have utilized NCA to determine parameters such as the terminal elimination half-life, which was found to be approximately 3.5 hours after intravenous administration. nih.gov This approach was also used to calculate the oral bioavailability from immediate-release (98.2%) and controlled-release (93.7%) formulations in dogs. nih.gov Human studies have similarly used NCA to establish that the pharmacokinetics are linear across a range of doses, with the half-life and renal clearance remaining relatively constant. scilit.com

Compartmental Analysis involves fitting plasma concentration data to specific mathematical models (e.g., one-compartment or two-compartment models) to describe the drug's disposition in the body. This approach can provide deeper insights into the rates of transfer between different physiological compartments. Research involving the development of sustained-release formulations has utilized such modeling to compare drug release profiles and predict in vivo behavior. core.ac.uk These models are essential for understanding how formulation changes affect the drug's release and absorption kinetics over time.

In Vitro-In Vivo Correlation (IVIVC) Methodologies for Formulation Prediction

Developing an in vitro-in vivo correlation (IVIVC) is a primary goal in the development of modified-release dosage forms. IVIVC aims to establish a predictive mathematical relationship between an in vitro property of a dosage form (such as the rate of drug dissolution) and a relevant in vivo pharmacokinetic parameter (such as plasma drug concentration).

For this compound, research into controlled-release formulations has laid the groundwork for IVIVC. Studies have meticulously analyzed the in vitro release properties from various matrix systems, such as those made from ethylcellulose. nih.govnih.gov These investigations often use mathematical equations, like the square-root time law, to model the release process from the formulation. nih.govnih.gov By correlating these in vitro release profiles with in vivo data from preclinical models or human studies, researchers can predict the in vivo performance of new formulations. For example, studies have correlated the gastrointestinal transit of radiolabeled controlled-release formulations with the resulting plasma drug levels to understand the impact of formulation transit time on bioavailability. nih.gov This type of research is fundamental to establishing a reliable IVIVC, which can streamline formulation development and serve as a surrogate for bioequivalence studies.

Advanced Analytical Chemistry Methodologies for Phenylpropanolamine Hydrochloride Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For Phenylpropanolamine Hydrochloride, several chromatographic techniques have been developed and validated to ensure accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound in pharmaceutical preparations. jfda-online.comdeepdyve.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. Reversed-phase chromatography, utilizing columns like C8 or C18, is the most common approach. nih.govtandfonline.com

Method validation is a critical process that ensures the reliability and accuracy of the analytical results. ijpsonline.comnih.gov Key validation parameters for HPLC methods for PPA include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). tandfonline.comijpsonline.com Specificity is often demonstrated by the method's ability to separate PPA from other active ingredients and excipients in a formulation. jfda-online.comresearchgate.net For instance, methods have been developed for the simultaneous determination of PPA with compounds such as Paracetamol, Chlorpheniramine Maleate, and Cetirizine Hydrochloride. tandfonline.comijpsonline.com

Linearity is established over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.999, indicating a strong linear relationship between concentration and detector response. tandfonline.com The sensitivity of these methods is defined by the LOD and LOQ. For this compound, reported LOD and LOQ values can be as low as 5 µg/mL and 7 µg/mL, respectively, although this can vary depending on the specific method and instrumentation. ijpsonline.comnih.gov

Table 1: HPLC Method Parameters for this compound Quantification

ParameterCondition/ValueReference
ColumnReversed-phase ODS; Shimpak C8; Thermo Hypersil Gold C18 jfda-online.comnih.govtandfonline.com
Mobile PhaseMethanol-acetonitrile-acetic acid (0.1 M)-triethylamine (20:20:60:0.6, v/v/v/v) with sodium heptanesulfonate (0.5 mM) jfda-online.com
Flow Rate1.0 - 1.2 mL/min nih.govtandfonline.com
Detection Wavelength210 nm, 217 nm, 254 nm jfda-online.comnih.govtandfonline.com
Linearity Range7-12 µg/mL tandfonline.com
LOD5 µg/mL ijpsonline.comnih.gov
LOQ7 µg/mL ijpsonline.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2-µm particle sizes. This results in markedly shorter analysis times, improved resolution, and increased sensitivity. researchgate.net While specific UPLC methods for this compound are less commonly published, the principles of method development and validation are analogous to HPLC. The enhanced efficiency of UPLC makes it a highly suitable technique for high-throughput quality control analysis and for the detection of trace impurities. researchgate.netijpras.com

Gas Chromatography (GC) is another powerful separation technique, but its application to polar compounds like this compound presents challenges due to their low volatility and tendency to interact with the GC column. tandfonline.com To overcome these issues, derivatization is a mandatory step. This process chemically modifies the analyte to increase its volatility and thermal stability. semanticscholar.org

Several derivatizing agents have been successfully employed for the GC analysis of PPA. These include fluoroanhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as well as trifluoroacetylacetone (FAA). jfda-online.comijpsonline.com The choice of derivatizing agent can influence the chromatographic separation and sensitivity of the method. For instance, HFBA derivatives have been shown to provide better separation of individual sympathomimetic amines compared to TFAA and PFPA derivatives. jfda-online.com

GC methods for PPA typically utilize capillary columns, such as the HP-5, and a Flame Ionization Detector (FID) for quantification. ijpsonline.com Method validation includes establishing linearity over a given concentration range (e.g., 30-150 µg/ml) and determining the limit of detection (e.g., 6.0 µg/ml). ijpsonline.com These methods have been successfully applied to the determination of PPA in pharmaceutical tablets. ijpsonline.com

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a highly specific and sensitive method for both identification and quantification. GC-MS is particularly valuable in forensic toxicology and doping control for the analysis of PPA and other sympathomimetic amines in biological matrices like urine. nih.govijpbs.com The mass spectrometer provides structural information, allowing for definitive identification of the analyte. The use of selected ion monitoring (SIM) mode can further enhance the sensitivity and selectivity of the analysis. nih.gov

Table 2: GC Method Parameters for this compound Analysis

ParameterCondition/ValueReference
Derivatizing AgentTrifluoroacetylacetone (FAA); Heptafluorobutyric anhydride (HFBA) jfda-online.comijpsonline.com
ColumnHP-5 (30 m x 0.32 mm i.d.) ijpsonline.com
DetectorFlame Ionization Detector (FID); Mass Spectrometry (MS) ijpsonline.comresearchgate.net
Linearity Range (GC-FID)30-150 µg/mL ijpsonline.com
Detection Limit (GC-FID)6.0 µg/mL ijpsonline.com

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. semanticscholar.orgijpbs.com For the quantification of this compound, HPTLC methods have been developed and validated, particularly for its analysis in pharmaceutical dosage forms. jfda-online.com

The development of an HPTLC method involves selecting an appropriate stationary phase, typically silica (B1680970) gel 60F254 plates, and a mobile phase that provides good separation of the analyte from other components. jfda-online.com A common mobile phase for the simultaneous estimation of PPA and other drugs, such as Cetirizine hydrochloride, consists of a mixture of ethyl acetate (B1210297), methanol, and formic acid. jfda-online.com

After development, the plate is scanned using a densitometer at a specific wavelength, often 254 nm, to quantify the separated components. jfda-online.com The method is validated according to ICH guidelines, with parameters such as linearity, precision, specificity, and accuracy being evaluated. jfda-online.comnih.gov Linearity is typically established over a concentration range such as 4-25 µg/mL for this compound. jfda-online.com The precision of the method is assessed through intraday and interday studies, while accuracy is determined by recovery studies, with recovery values typically expected to be in the range of 99-100%. jfda-online.com

Table 3: HPTLC Method Parameters for this compound Quantification

ParameterCondition/ValueReference
Stationary PhaseTLC aluminum plates precoated with silica gel 60F254 jfda-online.com
Mobile PhaseEthyl acetate: methanol: formic acid (7.5:1.5:0.5 v/v/v) jfda-online.com
Detection Wavelength254 nm jfda-online.com
Rf Value0.45 jfda-online.com
Linearity Range4-25 µg/mL jfda-online.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is particularly well-suited for trace analysis and the identification of metabolites in complex biological matrices. ijpras.comresearchgate.net This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. For this compound, LC-MS/MS is the method of choice for quantification in biological samples such as urine and blood, where concentrations can be very low. nih.govijpsonline.com

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. Sample preparation can be as simple as a "dilute-and-shoot" approach or may involve more extensive cleanup steps like solid-phase extraction (SPE) to remove interferences from the matrix. researchgate.netajrconline.org Chromatographic separation is often achieved using reversed-phase columns, such as a Phenyl-Hexyl column, with a gradient elution program. researchgate.net

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. The sensitivity of LC-MS/MS methods allows for the detection and quantification of Phenylpropanolamine at very low levels, with reported limits of detection (LOD) and lower limits of quantification (LLOQ) in the range of 0.5 ng/mL and 1.0 ng/mL, respectively, in urine. researchgate.net

Beyond quantification of the parent drug, LC-MS/MS is a powerful tool for the identification of metabolites. researchgate.net While specific studies on the comprehensive metabolite identification of Phenylpropanolamine using modern LC-MS/MS are not extensively detailed in readily available literature, the technique's established capability in metabolomic studies makes it the ideal platform for such investigations.

Table 4: LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition/ValueReference
Analytical TechniqueHigh Performance Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Biological MatrixUrine, Blood nih.govijpsonline.com
Sample PreparationDilute-and-shoot; Solid-Phase Extraction (SPE) researchgate.netajrconline.org
Chromatographic ColumnPhenomenex Kinetex® Phenyl-Hexyl researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM)
LOD in Urine0.5 ng/mL researchgate.net
LLOQ in Urine1.0 ng/mL researchgate.net

Spectrophotometric and Spectroscopic Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in pharmaceutical formulations. These methods are based on the measurement of the absorption of ultraviolet or visible light by the analyte.

Direct Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the determination of this compound. In aqueous solution, PPA exhibits absorbance maxima at approximately 210 nm and 257 nm. jfda-online.com However, the sensitivity of direct UV measurement can be limited, and interference from other components in a formulation can be a significant issue. nih.gov

To enhance sensitivity and selectivity, derivatization reactions are often employed. These reactions convert PPA into a colored product that absorbs strongly in the visible region, where interference from excipients is often negligible. nih.govnih.gov One such method involves the reaction of PPA with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of acetaldehyde (B116499) to form a colored derivative with a maximum absorbance at 650 nm. nih.gov This method has been validated with a linear range of 5-100 µg/mL and a limit of detection (LOD) of 0.244 µg/mL. nih.govnih.gov Another approach uses 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a derivatizing agent. tandfonline.com

Derivative spectrophotometry is a powerful technique for resolving overlapping spectra in multi-component analysis and for reducing background interference. jfda-online.comijpsonline.com First and second-derivative spectrophotometric methods have been developed for the simultaneous determination of this compound with other drugs like Chlorpheniramine Maleate and Dextromethorphan Hydrobromide. ijpsonline.com For example, a second-derivative method following derivatization with 2-hydroxynaphthaldehyde allows for quantification by measuring the amplitude between a maximum at 392 nm and a minimum at 386 nm, with a linear range of 0.5-2.0 µg/mL. jfda-online.com This technique offers improved specificity compared to zero-order spectrophotometry. jfda-online.com

Table 5: Spectrophotometric Method Parameters for this compound Quantification

MethodParameterValueReference
Direct UV-VisSolventAqueous Solution / Distilled Water jfda-online.com
λmax~205-210 nm, 257 nm jfda-online.com
Colorimetric (after derivatization)Derivatizing Agent2,3,5,6-tetrachloro-1,4-benzoquinone nih.gov
λmax650 nm nih.gov
Linearity Range5-100 µg/mL nih.gov
Second DerivativeDerivatizing Agent2-hydroxynaphthaldehyde jfda-online.com
Measurement WavelengthsAmplitude between 392 nm (max) and 386 nm (min) jfda-online.com
Linearity Range0.5-2.0 µg/mL jfda-online.com

Advanced Chemometric Approaches (e.g., Classical Least Squares) for Mixture Analysis

The analysis of PPA in multi-component formulations presents a significant challenge due to overlapping spectral data from different constituents. changwon.ac.krmoca.net.ua Advanced chemometric methods, such as Classical Least Squares (CLS), have emerged as powerful tools to resolve these complex mixtures without the need for prior separation steps. moca.net.uaeigenvector.com

CLS is a multivariate calibration method that models the absorbance of a mixture at multiple wavelengths as a linear combination of the absorbances of the individual components. eigenvector.com This approach relies on the principle that the spectrum of a mixture is the sum of the spectra of its components, weighted by their respective concentrations. However, the predictive accuracy of traditional CLS models can be compromised by spectral non-idealities and the presence of unmodeled minor components. eigenvector.com

To address these limitations, augmented CLS models have been developed. These include techniques like Orthogonal Signal Correction (OSC-CLS), Direct Orthogonal Signal Correction (DOSC-CLS), and Net Analyte Processing (NAP-CLS). nih.gov These augmented models incorporate preprocessing steps to filter out irrelevant spectral variations, thereby improving the robustness and predictive power of the calibration model. eigenvector.comnih.gov For instance, a comparative study on a quinary mixture containing three active pharmaceutical ingredients and two impurities demonstrated that augmented CLS models provided acceptable results, with the DOSC-CLS model proving to be the most effective for assaying the dosage forms. nih.gov

The successful application of chemometric methods often involves careful experimental design, such as using a multi-factor, multi-level design to create a robust calibration set that covers a wide range of concentration ratios. nih.govresearchgate.net Furthermore, variable selection techniques, like the Genetic Algorithm (GA), can be employed to identify the most informative wavelengths, further enhancing the performance of models such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN). nih.govresearchgate.net

Derivatization Strategies for Enhanced Spectrophotometric Detection

Spectrophotometry offers a simple and accessible method for the quantification of PPA. However, direct UV spectrophotometry of PPA can be hampered by low molar absorptivity and interference from other UV-absorbing compounds commonly found in pharmaceutical preparations. tandfonline.comjfda-online.com Derivatization, the chemical modification of PPA to produce a new compound with more favorable spectrophotometric properties, is a widely employed strategy to overcome these limitations.

Several derivatizing agents have been successfully used to enhance the spectrophotometric detection of PPA. These reactions typically target the primary amine group of the PPA molecule, leading to the formation of highly colored or chromophoric products that absorb strongly in the visible region of the electromagnetic spectrum, where interference from excipients is often minimal.

One such agent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). tandfonline.com The reaction between PPA and NBD-Cl results in a colored product, enabling colorimetric analysis. This method has been shown to be rapid, accurate, and free from interference from common co-formulated ingredients like acetaminophen (B1664979), caffeine, and aspirin. tandfonline.com For the reaction to proceed effectively, the amine hydrochloride must be converted to the free base, which is typically achieved by extraction into an alkaline solution. tandfonline.com

Another effective derivatizing reagent is 2-hydroxynaphthaldehyde. jfda-online.com This reaction also forms a colored derivative, and when coupled with second-derivative spectrophotometry, it provides a sensitive method for PPA determination. jfda-online.com This technique measures the amplitude between a maximum and a minimum in the second-derivative spectrum, which enhances resolution and reduces interference from broad-band absorbing species. jfda-online.com

The reaction of PPA with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of acetaldehyde is another example of a derivatization strategy. nih.govnih.govresearchgate.net This reaction produces a colored N-vinyl chlorobenzoquinone derivative with a maximum absorbance at 650 nm. nih.govnih.govresearchgate.net The method has been validated for linearity, accuracy, and precision and successfully applied to various dosage forms. nih.govnih.govresearchgate.net

Derivatizing AgentWavelength of Maximum Absorbance (λmax)Linear RangeKey Findings
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) 455 nm tandfonline.comNot explicitly statedEliminates interference from acetaminophen, caffeine, and aspirin. tandfonline.com
2-hydroxynaphthaldehyde 386 nm - 392 nm (min-max in 2nd derivative) jfda-online.com0.5 - 2.0 µg/mL jfda-online.comSecond-derivative spectrophotometry enhances sensitivity and selectivity. jfda-online.com
2,3,5,6-tetrachloro-1,4-benzoquinone 650 nm nih.govnih.gov5 - 100 µg/mL nih.govnih.govForms a stable colored product suitable for quantification in various dosage forms. nih.govnih.govresearchgate.net

Volumetric and Titrimetric Methods

Photometric Microtitration Techniques and Environmental Green Chemistry Considerations

Volumetric methods, particularly titrations, offer a classical yet reliable approach for the assay of PPA. A noteworthy development in this area is the use of photometric microtitration, which combines the principles of titration with spectrophotometric endpoint detection, leading to improved accuracy and precision by minimizing visual errors. scientific.net

An environmentally friendly photometric microtitration method has been developed for the assay of PPA by determining its chloride content. scientific.netsu.ac.th This method involves treating an aqueous solution of PPA with a known excess of silver nitrate (B79036) in the presence of nitric acid. The unreacted silver nitrate is then back-titrated with ammonium (B1175870) thiocyanate (B1210189) using iron(III) alum as an indicator. The endpoint is determined by measuring the absorbance of the red iron(III) thiocyanate complex at 450 nm. scientific.net

A significant advantage of this microtitration method is its alignment with the principles of green analytical chemistry. scientific.netsu.ac.th By scaling down the reaction volume to less than 2 mL and utilizing micropipettes for reagent transfer, the consumption of chemicals and the generation of waste are significantly reduced. scientific.net Furthermore, this method avoids the use of hazardous and environmentally harmful chemicals like glacial acetic acid, acetic anhydride, and mercuric acetate, which are often employed in non-aqueous titration methods specified in pharmacopeias. scientific.net Validation studies have demonstrated that this photometric microtitration method provides satisfactory accuracy and precision, with results comparable to official pharmacopeial methods. scientific.netsu.ac.th

ParameterResult
Average % content of PPA HCl (Microtitration) 100.05 ± 0.26% su.ac.th
Average % content of PPA HCl (USP Method) 100.03 ± 0.33% su.ac.th
Intra-day, Inter-day, and Inter-analyst Precision (RSD) < 2% su.ac.th

Ion Exchange Chromatography Coupled with Volumetric Determination

Ion exchange chromatography provides an effective means of separating PPA from interfering substances prior to its quantification. This technique leverages the ionic nature of the PPA molecule. Phenylpropanolamine, with its positively charged cationic center, can be retained on a cation exchange resin, such as sulfonated polystyrene. oup.com

In a reported method, PPA is first isolated from an elixir formulation using a cation exchange column. oup.com After retention on the resin, the PPA is selectively eluted from the column using a solution of hydrochloric acid (0.27N). oup.com The concentration of PPA in the eluate can then be determined. While the original study utilized UV absorption for final determination, this separation technique can be effectively coupled with a subsequent volumetric determination of the eluted PPA. This combined approach of ion exchange separation followed by titration would offer a high degree of specificity and accuracy for the quantification of PPA in complex liquid formulations.

Atomic Absorption Spectrometry for Indirect Quantification

Atomic Absorption Spectrometry (AAS) is a technique typically used for the determination of metals. However, it can be employed for the indirect quantification of nitrogen-containing organic compounds like PPA. nih.gov This indirect approach relies on the formation of a complex between the drug molecule and a metal ion, or the precipitation of an ion-pair with a complex metal-containing anion. The concentration of the drug is then determined by measuring the amount of the metal in the complex or the unreacted excess of the metal-containing species.

While specific studies detailing the indirect determination of PPA by AAS are not prevalent in the provided search results, the general principle has been established for other nitrogenated drugs. nih.govcapes.gov.br The methodology would involve reacting PPA with a specific metal-containing reagent to form a stoichiometric complex. After separation of the complex, the amount of metal in the complex, or the remaining metal in the solution, would be quantified by AAS. The concentration of PPA could then be calculated based on the stoichiometry of the reaction. This approach offers an alternative analytical strategy, particularly when other methods are subject to interference.

Method Validation and Quality Assurance in Analytical Chemistry

The validation of analytical methods is a critical component of quality assurance in the pharmaceutical industry. jespublication.com It provides documented evidence that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which encompass several key parameters. jespublication.com

For any of the analytical methodologies described for PPA, a thorough validation process is essential. This includes:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jespublication.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For example, a spectrophotometric method for PPA was found to be linear over the concentration range of 5-100 μg/mL. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories). su.ac.th A photometric microtitration method for PPA demonstrated high precision with a relative standard deviation (RSD) of less than 2%. su.ac.th

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov For instance, a spectrophotometric method for PPA reported an LOD of 0.244 μg/mL and an LOQ of 0.74 μg/mL. nih.govnih.gov

Linearity, Precision, and Accuracy Assessments

Method validation for this compound analysis rigorously evaluates linearity, precision, and accuracy to ensure the reliability of quantitative data. Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For PPA, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (R²) value, ideally close to 0.999, indicates a strong linear relationship. researchgate.netijpsr.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of PPA is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated.

Several studies have demonstrated the high linearity, precision, and accuracy of HPLC methods for PPA determination. For instance, one HPLC method showed good linearity over a concentration range of 7-12 µg/mL with a correlation coefficient of 0.999. ijpsr.com Another study reported linearity in the range of 2.5-1000 µM. nih.gov A second derivative spectrophotometric method also demonstrated linearity within a range of 0.5-2.0 µg/mL with a coefficient of determination (r²) of 0.9998. jfda-online.com The precision of these methods is consistently high, with relative standard deviations (RSD) for replicate measurements typically being less than 2%. researchgate.net Accuracy, determined by recovery studies, generally falls within the acceptable range of 98-102%. researchgate.net

Table 1: Linearity, Precision, and Accuracy Data for this compound Analysis

Analytical MethodLinearity RangeCorrelation Coefficient (R²)Precision (%RSD)Accuracy (% Recovery)
HPLC7-12 µg/mL0.999< 2%98-102%
HPLC2.5-1000 µMNot SpecifiedNot SpecifiedNot Specified
Second Derivative Spectrophotometry0.5-2.0 µg/mL0.99981.2%Not Specified
Gas Chromatography50-750 µg/mLNot SpecifiedNot SpecifiedNot Specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, various analytical techniques have established different LOD and LOQ values. A High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Chlorpheniramine Maleate, this compound, and Paracetamol reported an LOD of 5 µg/mL and an LOQ of 7 µg/mL for PPA. ijpsr.com Another HPLC method demonstrated a detection limit ranging from 0.13 to 0.48 µM. nih.gov A gas chromatographic method established a detection limit of 15 µg/mL for PPA. researchgate.net Furthermore, a spectrophotometric method for the determination of PPA reported an LOD of 0.244 µg/mL and an LOQ of 0.74 µg/mL. nih.gov An HPLC method utilizing 4-dimethylaminobenzaldehyde as a derivatizing reagent reported a detection limit of 4.7 ng/mL. capes.gov.br

Table 2: LOD and LOQ Values for this compound by Various Analytical Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC5 µg/mL7 µg/mL
HPLC0.13-0.48 µMNot Specified
HPLC4.0 µg/L14 µg/L
Gas Chromatography15 µg/mLNot Specified
Spectrophotometry0.244 µg/mL0.74 µg/mL
HPLC with Derivatization4.7 ng/mLNot Specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

Inter-laboratory Comparability and Harmonization Protocols

The goal of these comparisons is to identify and minimize any systematic variations between laboratories, which can arise from differences in equipment, reagents, environmental conditions, or operator technique. compalab.org Harmonization protocols are then established to standardize the analytical procedure, ensuring that all laboratories follow the same validated method. These protocols provide detailed instructions on every aspect of the analysis, from sample preparation to data reporting, to achieve uniformity in results.

For the analysis of pharmaceutical compounds like this compound, adherence to harmonized methods outlined in pharmacopeias or established through collaborative studies is essential for regulatory compliance and to ensure product quality across different manufacturing sites and testing facilities. While specific inter-laboratory comparison studies solely focused on this compound are not extensively detailed in the provided search results, the principles of such studies are universally applicable. The International Council for Harmonisation (ICH) provides guidelines on method validation which are often the basis for these protocols. Statistical tools like the z-score are commonly used to assess laboratory performance in these comparisons. compalab.org The successful implementation of inter-laboratory comparisons and harmonization protocols ultimately leads to greater confidence in the analytical data generated for this compound.

Chemical Reaction Kinetics and Degradation Pathways of Phenylpropanolamine Hydrochloride

Oxidative Degradation Mechanisms and Reaction Order Determination

The oxidative degradation of phenylpropanolamine hydrochloride has been shown to follow distinct kinetic pathways depending on the reaction medium. Studies involving the oxidant N-bromosuccinimide (NBS) have been particularly revealing. In an acidic medium (HCl), the reaction exhibits a first-order dependence on both NBS and PPA concentrations. Conversely, in an alkaline medium (NaOH), the reaction is first-order with respect to NBS and hydroxide (B78521) ions (OH-), but shows a fractional order dependence on the PPA concentration. This indicates a more complex reaction mechanism in alkaline conditions.

The experimental rate laws can be summarized as follows:

Acidic Medium: -d[NBS]/dt = k[NBS][PPA]

Alkaline Medium: -d[NBS]/dt = k[NBS][OH⁻][PPA]ˣ (where x is a positive fraction)

Influence of pH, Ionic Strength, and Dielectric Constant on Reaction Rates

The rate of oxidative degradation of PPA is significantly influenced by the pH, ionic strength, and dielectric constant of the medium. Research has demonstrated that the degradation is considerably faster in an alkaline environment compared to an acidic one. This is attributed to the different reactive oxidizing species present at varying pH levels.

The ionic strength of the solution, manipulated by the addition of a neutral salt like sodium perchlorate (B79767) (NaClO₄), has been observed to affect the reaction rate. Similarly, changes in the dielectric constant of the medium, achieved by altering the solvent composition (e.g., by adding methanol), also impact the kinetics of the degradation process. These observations underscore the sensitivity of the reaction to the physicochemical properties of the surrounding medium.

Table 1: Influence of Medium Properties on PPA Degradation Rate

ParameterEffect on Reaction RateProbable Reason
pH Rate increases with increasing pH (faster in alkaline medium)Change in the reactive oxidizing species and the ionization state of PPA.
Ionic Strength Affects reaction rateInfluence on the activity coefficients of the reacting species.
Dielectric Constant Affects reaction rateInfluence on the electrostatic interactions between reacting ions or molecules.

Temperature Dependence and Activation Energy Calculations

Table 2: Representative Activation Parameters for Pharmaceutical Degradation

ParameterTypical Value RangeSignificance
Activation Energy (Ea) 50 - 120 kJ/molMinimum energy required to initiate the degradation reaction.
Enthalpy of Activation (ΔH‡) Correlates with EaHeat absorbed or released in forming the transition state.
Entropy of Activation (ΔS‡) VariesMeasure of the change in randomness in forming the transition state.

Solvent Isotope Effects on Reaction Kinetics

To further elucidate the reaction mechanism, solvent isotope effect studies have been conducted using deuterium (B1214612) oxide (D₂O) as the solvent. In the oxidation of PPA with N-bromobenzenesulfonamide in an alkaline medium, a solvent isotope effect, k'(H₂O) / k'(D₂O), of 2.18 was observed. nih.gov This significant isotope effect suggests the involvement of a proton transfer step in the rate-determining stage of the reaction. Such studies are invaluable for distinguishing between different potential reaction pathways at a molecular level.

Characterization of Oxidation Products and Intermediates

The oxidative degradation of this compound results in the formation of several smaller molecules. In studies involving N-bromobenzenesulfonamide as the oxidizing agent, the primary oxidation products have been identified as benzaldehyde (B42025) and ethylideneamine. nih.gov The identification of these products is crucial for piecing together the degradation pathway. Spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed for the structural elucidation of these degradation products and any transient intermediates. The presence of benzaldehyde, for instance, can be confirmed by its characteristic carbonyl stretching frequency in the IR spectrum.

Catalyzed Chemical Transformations and Mechanistic Insights

The degradation of this compound can be significantly accelerated by the presence of catalysts.

Role of Metal Ions and Other Catalysts

While direct studies on the metal ion-catalyzed degradation of PPA are limited, research on analogous compounds provides valuable insights. For instance, the degradation of other amine-containing pharmaceuticals can be catalyzed by transition metal ions such as copper(II) and iron(III). nih.gov These metal ions can participate in redox cycling, facilitating the formation of reactive oxygen species that in turn oxidize the drug molecule. The mechanism often involves the formation of a complex between the metal ion and the drug, which then undergoes further reaction.

In the context of oxidative degradation by N-bromosuccinimide, the reactive oxidizing species themselves act as catalysts for the breakdown of PPA. In acidic media, the protonated form of NBS, (CH₂CO)₂NBrH⁺, is postulated to be the active species, while in alkaline media, hypobromite (B1234621) ion (OBr⁻) is believed to be the primary oxidant. researchgate.net

The study of catalyzed reactions is critical for understanding the stability of PPA in formulations and in biological systems where trace metals may be present.

Postulated Reactive Species and Rate-Determining Steps in the Chemical Reaction Kinetics and Degradation of this compound

The degradation of this compound (PPA) can be initiated through various chemical pathways, particularly through oxidation. The nature of the reactive species involved and the rate-determining steps are highly dependent on the specific reaction conditions, such as the oxidizing agent used, the pH of the medium, and the presence of catalysts.

Oxidation by N-Bromosuccinimide (NBS)

The kinetics of the oxidative degradation of this compound by N-bromosuccinimide (NBS) have been investigated under both acidic and alkaline conditions. These studies provide insight into the reactive species and the factors controlling the reaction rate.

In acidic (HCl) and alkaline (NaOH) media, the degradation of PPA by NBS follows different rate laws. In an acidic environment, the reaction is first order with respect to both NBS and PPA. In an alkaline medium, the rate is dependent on the concentrations of NBS, PPA, and hydroxide ions researchgate.net.

Postulated Reactive Species:

In acidic media , the postulated reactive oxidizing species is (CH2CO)2NBr researchgate.net.

In alkaline media , the hypobromite ion (OBr⁻) , formed from the hydrolysis of NBS, is suggested to be the primary reactive species researchgate.net.

Rate-Determining Steps:

The experimental rate laws suggest that the rate-determining step involves the interaction of the PPA molecule with the respective reactive species.

In an acidic medium , the proposed rate law is: -d[NBS]/dt = k[NBS][PPA]ˣ where 'x' is a positive fraction researchgate.net. This indicates a complex mechanism where the slow step likely involves the interaction between the PPA molecule and the (CH2CO)2NBr species.

In an alkaline medium , the rate law is given as: -d[NBS]/dt = k[NBS][OH⁻][PPA]ˣ where 'x' is also a positive fraction researchgate.net. This suggests that the rate-determining step involves the hydroxide ion, likely in the formation of the more reactive OBr⁻ species, which then interacts with the PPA molecule in a subsequent slow step.

Ruthenium(III)-Catalyzed Oxidation by N-Bromosuccinimide

The presence of a catalyst, such as ruthenium(III) chloride, significantly influences the kinetics and mechanism of the oxidative degradation of PPA by NBS in an acidic medium.

Postulated Reactive Species:

In the Ru(III)-catalyzed oxidation in a hydrochloric acid medium, N-bromosuccinimide (NBS) itself is postulated to be the reactive oxidizing species akjournals.comakjournals.com. Spectral evidence suggests the formation of a complex between Ru(III) and NBS, which then acts as the primary oxidant akjournals.com.

Rate-Determining Steps:

The reaction follows a complex rate law: -d[NBS]/dt = k[NBS][PPA][Ru(III)]ᵃ[H⁺]⁻ᵇ, where 'a' and 'b' are less than unity akjournals.comakjournals.com. A proposed mechanism that aligns with this rate law involves the following key steps akjournals.com:

Formation of a complex between the catalyst and the oxidant: Ru(III) + NBS ⇌ [Ru(III)-NBS] (fast equilibrium)

Interaction of the complex with the substrate (PPA) to form an intermediate complex: [Ru(III)-NBS] + PPA ⇌ [Complex] (fast equilibrium)

The decomposition of this intermediate complex is considered the slow, rate-determining step , which leads to the formation of the degradation products.

The oxidation products in this catalyzed reaction have been identified as benzaldehyde and acetaldehyde (B116499) , resulting from the cleavage of the PPA molecule akjournals.comakjournals.com.

Regulatory Science and Evidence Based Decision Making in Phenylpropanolamine Hydrochloride Oversight

Methodologies for Post-Market Surveillance and Data Collection

Post-market surveillance is a cornerstone of drug safety, providing a real-world picture of a product's performance after its initial approval. For Phenylpropanolamine Hydrochloride, a variety of surveillance methods were employed to gather data on its safety profile.

A key component of post-market surveillance is the spontaneous reporting system. The U.S. Food and Drug Administration (FDA) maintains the Adverse Event Reporting System (FAERS), a database where healthcare professionals and the public can voluntarily report adverse reactions to medical products. fda.gov This system was instrumental in collecting initial case reports linking PPA to adverse events, particularly hemorrhagic stroke. toxicdocs.orgnih.govfda.gov These reports, often detailing first-ever use of PPA, especially in young women for appetite suppression, raised early concerns. toxicdocs.org

In addition to passive surveillance, active surveillance methods can be employed. These involve proactively collecting data to identify potential safety signals. fda.gov This can include monitoring electronic health records, patient registries, and conducting prescription event monitoring. cremieux.xyzwikipedia.org While specific active surveillance programs for PPA prior to its re-evaluation are not extensively detailed in the provided results, the concept of active surveillance is a recognized tool in pharmacovigilance. fda.gov

The European Medicines Agency (EMA) also utilizes post-market surveillance through Periodic Safety Update Reports (PSURs). europa.eu These reports are submitted by marketing authorization holders at regular intervals and provide a comprehensive assessment of the risk-benefit balance of a medicinal product. europa.eu This systematic review of safety data is a crucial element of ongoing drug oversight.

Scientific Advisory Panel Review Processes and Criteria for Evidence Evaluation

When significant safety concerns arise from post-market surveillance, regulatory agencies often convene scientific advisory panels to provide independent expert advice. agencyiq.comyoutube.com In the case of PPA, the FDA's Nonprescription Drugs Advisory Committee played a pivotal role. fda.gov

These advisory committees are composed of external experts from various scientific and medical fields. agencyiq.com Their primary function is to review the available scientific evidence and provide recommendations to the regulatory agency. agencyiq.comyoutube.com The process typically involves public meetings where data is presented by the FDA, the drug manufacturer, and other interested parties. fda.govfederalregister.gov

The criteria for evidence evaluation by these panels are rigorous. They assess the quality and strength of the data, considering the study design, methodology, and the consistency of findings across different sources. frontiersin.orgopenreview.net In the case of PPA, the advisory committee reviewed a combination of evidence, including:

Case reports and case series: While not providing definitive proof of causation, the numerous case reports of hemorrhagic stroke following PPA ingestion were a significant signal. toxicdocs.orgnih.gov

Epidemiological studies: The findings of the Yale Hemorrhagic Stroke Project, a case-control study, were a critical piece of evidence. toxicdocs.orgfda.gov

Published medical literature: A comprehensive review of existing studies and reports in the medical literature provided additional context. federalregister.gov

Epidemiological Research Designs for Investigating Population-Level Associations (e.g., Case-Control Studies)

To move beyond individual case reports and establish a more definitive link between PPA and adverse events at the population level, epidemiological studies are essential. The primary research design used to investigate the association between PPA and hemorrhagic stroke was the case-control study. toxicdocs.orge-epih.orgnih.govnih.gov

The Yale Hemorrhagic Stroke Project: This landmark study was a multicenter, case-control study designed specifically to assess the association between PPA use and the risk of hemorrhagic stroke in individuals aged 18 to 49. toxicdocs.orgnih.gov

Case Selection: The study recruited patients who had been hospitalized with a subarachnoid or intracerebral hemorrhage. nih.gov

Control Selection: For each case, two control subjects were identified through random-digit dialing, matched to the case by factors such as age and geographic area. nih.govproyectodescartes.org

Exposure Assessment: Both cases and controls were interviewed to determine their use of PPA-containing products in the days and weeks leading up to the stroke (for cases) or a comparable time period (for controls). toxicdocs.org

The results of this study provided strong evidence of an association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using PPA for appetite suppression. toxicdocs.orgnih.govuvm.edu The study found a significantly elevated odds ratio for this group. toxicdocs.orgnih.govproyectodescartes.orguvm.edu

Population Exposure Adjusted Odds Ratio (95% CI) P-value
Women (ages 18-49)PPA in appetite suppressants16.58 (2.22, large)0.011
Women (ages 18-49)First use of PPA (in cough-cold remedies)3.13 (1.05, large)0.042
Men and Women CombinedAny PPA use1.49 (0.84 to 2.64)0.17
Men and Women CombinedPPA in cough or cold remedies1.23 (0.68 to 2.24)0.49
Men and Women CombinedPPA in appetite suppressants15.92 (1.38 to 184.13)0.03

Data from the Yale Hemorrhagic Stroke Project. The upper bound of the confidence interval for the odds ratio in women using appetite suppressants was not precisely reported in all sources but was consistently described as large. toxicdocs.orgnih.govproyectodescartes.orguvm.edu

It is important to note that an earlier cohort study from 1984 did not find a significant association, but it had design limitations that reduced its ability to detect a risk. toxicdocs.orge-epih.org The robust methodology of the Yale case-control study provided the compelling evidence needed for regulatory action. e-epih.org

Frameworks for Re-evaluating Scientific Consensus and Regulatory Status

The case of this compound illustrates the dynamic nature of scientific understanding and the need for regulatory frameworks that can adapt to new evidence. The process of re-evaluating a drug's regulatory status involves a structured approach. mfds.go.kr

The FDA's authority to withdraw approval of a drug is based on new evidence of safety or effectiveness that was not available at the time of the initial approval. federalregister.gov The process for re-evaluation is often initiated when post-market surveillance data and new scientific studies raise significant safety concerns. fda.govexcedr.com

The framework for re-evaluation includes several key steps:

Signal Detection: Initial safety signals emerge from sources like the FAERS database and published case reports. fda.govnih.gov

Signal Investigation and Verification: This involves more rigorous scientific investigation, such as the commissioning of epidemiological studies like the Yale Hemorrhagic Stroke Project, to confirm or refute the initial signal. toxicdocs.org

Expert Review: An independent advisory committee is convened to review all available evidence and provide a recommendation. fda.govagencyiq.com

Regulatory Action: Based on the accumulated evidence and the advisory committee's recommendation, the regulatory agency makes a final decision. In the case of PPA, the FDA requested a voluntary withdrawal from the market by manufacturers and later initiated proceedings to formally withdraw approval of all PPA-containing products. fda.govfederalregister.gov

This framework ensures that regulatory decisions are not made lightly but are based on a comprehensive and evidence-based evaluation of the risks and benefits of a drug in light of new scientific information. The re-evaluation of PPA's status serves as a clear example of this process in action, prioritizing public health when new evidence indicates that the risks of a product outweigh its benefits. federalregister.gov

Q & A

Q. What analytical methods are recommended for quantifying phenylpropanolamine hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantification. For example, a method using a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate achieves baseline separation of this compound from co-formulated drugs like cetirizine HCl. Detection at 220 nm ensures specificity, with linearity (r² > 0.999) across 10–50 µg/mL and recovery rates of 98–102% .

Q. How can researchers confirm the identity and purity of this compound?

Physicochemical characterization includes:

  • Infrared spectroscopy : Peaks at 3360 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-N bend), and 1050 cm⁻¹ (C-O stretch) confirm functional groups .
  • Melting point : 190–194°C (decomposition) .
  • Titrimetric assay : Non-aqueous titration with 0.1 N perchloric acid in glacial acetic acid (1 mL ≈ 18.77 mg of C₉H₁₃NO·HCl) .

Q. What are the key considerations for converting this compound to its free base?

No conversion is typically required in pharmaceutical formulations, as commercial products are expressed in terms of the salt form. However, for experimental purposes, the free base (melting point 101–101.5°C) can be isolated via alkaline extraction (e.g., using sodium hydroxide) followed by solvent partitioning. Confirm stoichiometry using molecular weight adjustments (salt factor = 1.24) .

Advanced Research Questions

Q. How should researchers resolve contradictions in assay results for this compound in combination drugs?

Discrepancies in chromatographic assays (e.g., co-elution with degradation products) can be addressed by:

  • Method optimization : Adjusting mobile phase pH or column temperature to improve resolution.
  • Forced degradation studies : Expose the drug to heat, light, and acidic/alkaline conditions to identify interfering peaks.
  • Validation parameters : Include specificity (peak purity > 99%), precision (%RSD < 2%), and robustness (varied flow rates ±0.1 mL/min) .

Q. What methodological framework is used to design dissolution studies for extended-release formulations containing this compound?

For combination tablets (e.g., with chlorpheniramine maleate):

  • Apparatus : USP Apparatus 2 (paddle) at 50 rpm.
  • Medium : 900 mL water or simulated gastric fluid (pH 1.2).
  • Sampling times : 3, 6, and 12 hours to assess sustained release.
  • Acceptance criteria : ≥80% drug release by 12 hours, with <10% variability between units .

Q. How can stability-indicating methods be developed for this compound under varying storage conditions?

  • Stress testing : Expose to 40°C/75% RH for 6 months or UV light (1.2 million lux-hours).
  • Degradation markers : Monitor for oxidation products (e.g., phenylpropanolamine N-oxide) using LC-MS.
  • Validation : Ensure method sensitivity (LOQ ≤0.1%) and stability of working standards in methanol (1.0 mg/mL) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Design of Experiments (DoE) : Evaluate factors like reaction temperature (±5°C) and pH (±0.5) on yield and impurity profiles.
  • Multivariate analysis : Use principal component analysis (PCA) to correlate raw material attributes (e.g., chiral purity) with final product quality .

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Reactant of Route 1
Phenylpropanolamine hydrochloride
Reactant of Route 2
Phenylpropanolamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.